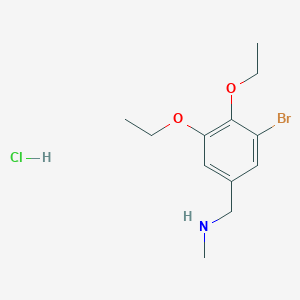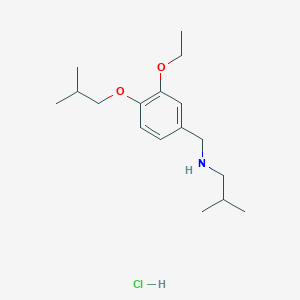![molecular formula C15H22ClIN2O3 B4149337 2-[4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4149337.png)
2-[4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-{4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride is a complex organic compound with the molecular formula C15H21IN2O3 It is characterized by the presence of an iodine atom, a cyclopentylamino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methoxyphenoxy Intermediate: This involves the iodination of a methoxyphenol derivative under controlled conditions.
Introduction of the Cyclopentylamino Group: This step involves the reaction of the iodinated intermediate with cyclopentylamine, typically in the presence of a suitable base.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, leading to the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-{4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride
- 2-{4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy}ethanol hydrochloride
Uniqueness
2-{4-[(Cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride is unique due to the presence of the iodine atom and the specific arrangement of functional groups
Properties
IUPAC Name |
2-[4-[(cyclopentylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3.ClH/c1-20-13-7-10(8-18-11-4-2-3-5-11)6-12(16)15(13)21-9-14(17)19;/h6-7,11,18H,2-5,8-9H2,1H3,(H2,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDJHCIKIXGSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)I)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4149276.png)
![N-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methyl]butan-1-amine;hydrochloride](/img/structure/B4149279.png)
![2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B4149287.png)
![N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride](/img/structure/B4149294.png)
![2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4149297.png)
![1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4149305.png)

![2-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4149325.png)

![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B4149336.png)
![N-benzyl-1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanamine](/img/structure/B4149345.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B4149350.png)
![1-phenyl-N-[4-(2-propyn-1-yloxy)benzyl]methanamine hydrochloride](/img/structure/B4149362.png)
